molecular formula C20H12Cl2N2OS B2682308 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide CAS No. 303147-70-8

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide

Cat. No. B2682308
CAS RN: 303147-70-8
M. Wt: 399.29
InChI Key: GCSQBYDXAJUVOC-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide” is a chemical compound with the CAS Number: 303147-70-8 . It has a molecular weight of 399.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H12Cl2N2OS/c21-17-8-6-13 (11-18 (17)22)20 (25)24-15-7-9-19 (14 (10-15)12-23)26-16-4-2-1-3-5-16/h1-11H, (H,24,25) .


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Synthesis and Characterization

A study by Ahmed (2007) discusses the synthesis of heterocyclic compounds with thiophene-2-carboxamide derivatives, including discussions on carboxamide reactions with various reagents to yield new compounds with potential antibiotic and antibacterial applications (Ahmed, 2007). Similarly, Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, examining their thermal properties and antimicrobial activities, highlighting the structural influence on bioactivity (Lahtinen et al., 2014).

Catalytic Applications

Karimi-Jaberi et al. (2012) presented 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing bis(pyrazol-5-ol) derivatives, showcasing a method with excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Anticancer Evaluation

Research by Ravichandiran et al. (2019) explored the synthesis and anticancer evaluation of naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Their study demonstrated the potent cytotoxic activity of these compounds against various human cancer cell lines, suggesting potential therapeutic applications (Ravichandiran et al., 2019).

Antipathogenic Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with antipathogenic activity, showing significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm formation. This study underscores the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3,4-dichloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-17-8-6-13(11-18(17)22)20(25)24-15-7-9-19(14(10-15)12-23)26-16-4-2-1-3-5-16/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSQBYDXAJUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide

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